3-Amino-N-cyclopropylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring (C6H5) attached to a carboxamide group (CONH2) []. The "3-amino" and "N-cyclopropyl" designations indicate the presence of an amino group (NH2) at the third carbon position of the benzene ring and a cyclopropyl group (C3H5) attached to the nitrogen atom of the amide group, respectively.
The synthesis of 3-amino-N-cyclopropylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclopropylamine. The process generally employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases like triethylamine to facilitate the formation of the amide bond.
The yield of this synthesis can vary but is generally optimized through careful control of reaction conditions.
The molecular structure of 3-amino-N-cyclopropylbenzamide features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds.
3-amino-N-cyclopropylbenzamide can participate in various chemical reactions:
The mechanism of action for 3-amino-N-cyclopropylbenzamide primarily involves its interaction with specific proteins or enzymes. This compound may act as a ligand that binds to target sites, altering their activity and function.
3-amino-N-cyclopropylbenzamide exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate applications in both laboratory settings and industrial processes.
The applications of 3-amino-N-cyclopropylbenzamide span several fields:
3-Amino-N-cyclopropylbenzamide (IUPAC name: 3-amino-N-cyclopropylbenzamide; systematic name: 3-amino-N-cyclopropylbenzenecarboxamide) is an organic compound featuring a benzamide core substituted with an amino group at the meta position and a cyclopropyl ring attached to the carboxamide nitrogen. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol. Alternative names include meta-amino-N-cyclopropylbenzamide and 3-(cyclopropylcarbamoyl)aniline, reflecting its structural features [1] [6] [9].
The compound’s core structure comprises a planar benzene ring with bond angles of 120° at each carbon atom. The amide bond (C(O)–N) exhibits partial double-bond character due to resonance, resulting in a C–N bond length of approximately 1.336 Å and a C=O bond length of 1.224 Å, as observed in crystallographic studies of analogous benzamides [10]. The cyclopropyl group adopts a puckered conformation, with its plane dihedral angle relative to the amide moiety measuring 58.56° in related structures. This configuration introduces steric constraints that influence molecular recognition in biological systems. Hydrogen bonding occurs between the amide hydrogen (N–H) and carbonyl oxygen (C=O), with N–H···O bond lengths of ~1.79 Å and angles near 174°, stabilizing the crystal lattice [10].
Table 1: Nomenclature and Identifiers of 3-Amino-N-cyclopropylbenzamide
Identifier Type | Value |
---|---|
IUPAC Name | 3-amino-N-cyclopropylbenzamide |
CAS Registry Number | 623155-19-1 (methyl analog) |
Molecular Formula | C₁₀H₁₂N₂O |
Synonyms | 3-(Cyclopropylcarbamoyl)aniline; m-Amino-N-cyclopropylbenzamide |
Spectroscopic characterization includes:
Table 2: Key Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.53–0.59 (m, 4H) | Cyclopropyl methylene protons |
δ 2.85 (m, 1H) | Methine proton (NCH) | |
FT-IR | 3375 cm⁻¹ | Amide/amine N–H stretch |
1650 cm⁻¹ | Amide C=O stretch | |
UV-Vis | 275 nm | Benzamide chromophore |
The synthesis of cyclopropyl benzamides emerged in the 1990s alongside growing interest in conformationally constrained bioactive molecules. Early routes employed direct coupling of 3-aminobenzoic acid with cyclopropylamine using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or phosphonium activators. These methods suffered from moderate yields (50–65%) due to epimerization and cyclopropane ring instability under acidic conditions [8].
A significant advancement came with palladium-catalyzed C–H functionalization strategies, exemplified by the ring-opening of cyclopropyl benzamides using Pd(OAc)₂/PtBu₃·HBF₄ systems. This method, reported in 2013, enabled access to benzo[c]azepine derivatives but also facilitated the preparation of sterically hindered benzamides like 3-amino-N-cyclopropylbenzamide through optimized cyclopropane conservation [4]. Concurrently, the Gewald multicomponent reaction (MCR) was adapted for cyclopropyl carboxamides, utilizing sulfur, aldehydes, and cyanoacetamides to generate 2-aminothiophene-3-carboxamides—structural analogs demonstrating the versatility of cyclopropylamides in heterocycle synthesis [3].
Modern syntheses leverage coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), achieving yields >85% under mild conditions (40°C, 4h). This efficiency is evidenced in the synthesis of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, where silica gel chromatography (ethyl acetate/petroleum ether) delivers high-purity crystals suitable for X-ray analysis [10].
The cyclopropyl group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity (cLogP ~1.8), and restricted bond rotation that favors specific bioactive conformations. These attributes make 3-amino-N-cyclopropylbenzamide a versatile scaffold in drug design:
Synthetic Versatility: The aromatic amino group enables electrophilic substitution (e.g., acylation, sulfonation) or diazotization, while the cyclopropylamide resists enzymatic hydrolysis. This allows late-stage diversification into libraries for high-throughput screening. For example, Suzuki–Miyaura coupling of boronate esters at the 5-position yields biaryl derivatives with kinase inhibitory activity [4] [9].
Medicinal Chemistry Applications:
Table 3: Medicinal Applications of Cyclopropyl Benzamide Derivatives
Therapeutic Area | Target | Activity | Key Compound | Reference |
---|---|---|---|---|
Neuropsychiatry | D₂/D₃ receptors | Antagonists (Kᵢ = 2–15 nM) | Benzamide-diaminocyclopropanes | [8] |
Wakefulness Promotion | Histamine H₃ receptor | Antagonists (Kᵢ < 100 nM) | Phenyl(piperazin-1-yl)methanones | [5] |
Inflammation | p38α MAP kinase | Inhibitors (IC₅₀ ~1 nM) | AZD6703 | [9] |
Virology | HBV capsid assembly | Modulators (EC₅₀ < 50 nM) | NVR3-778 prodrugs | [7] |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8